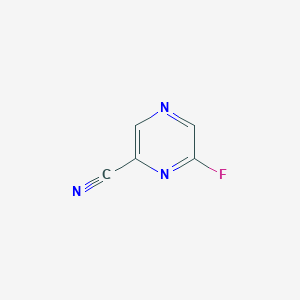

6-Fluoro-pyrazine-2-carbonitrile

Übersicht

Beschreibung

6-Fluoro-pyrazine-2-carbonitrile is a heterocyclic compound with a unique chemical structure. It appears as a pale yellow solid and is used in the pharmaceutical industry .

Synthesis Analysis

The synthesis of this compound has been described in several studies. One method involves a four-step process, including amidation, nitrification, reduction, and fluorination, with an overall yield of about 8% . Another approach uses 3-aminopyrazine-2-carboxylic acid as a starting material .Molecular Structure Analysis

The molecular formula of this compound is C5H2FN3 . The structure includes a pyrazine ring, which is a six-membered aromatic structure bearing two nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that pyrazine derivatives exhibit interesting reactivity profiles .Physical and Chemical Properties Analysis

This compound has a molecular weight of 123.09 g/mol . It is a pale yellow solid .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

6-Fluoro-pyrazine-2-carbonitrile serves as a critical intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the facile synthesis of 6-amino-2H, 4H-pyrano[2,3-c]pyrazole-5-carbonitriles, achieved through a one-pot four-component cyclocondensation process. This method provides high yields in shorter reaction times and avoids the use of toxic catalysts and solvents (Bhosle et al., 2016).

Role in Magnetic Cluster Synthesis

This compound has been involved in the synthesis of a Cu6 cluster with intriguing magnetic properties. This synthesis occurs through a solvothermal reaction, where the compound acts as a precursor for the ligand involved in forming the cluster. The resultant Cu6 cluster exhibits significant intramolecular antiferromagnetic interactions (Wu et al., 2013).

Applications in Fluorescence Studies

This compound has also found applications in fluorescence studies. For example, a pyrazine-based ligand, synthesized using this compound, showed high selectivity for thymine in AP site-containing DNA duplexes. This specificity has potential applications in single-nucleotide polymorphisms (SNPs) typing and could be valuable in genetic research and diagnostics (Zhao et al., 2008).

Antifungal and Antibacterial Properties

Some derivatives of this compound have been studied for their antifungal and antibacterial activities. These properties make them potential candidates for the development of new antimicrobial agents (El‐Emary, 2006).

Utility in Drug Development

Compounds derived from this compound have shown promise in the development of drugs with potential antifungal, antimycobacterial, and anti-lung cancer activities. These applications highlight the compound's significant role in pharmaceutical research and development (Hammam et al., 2005).

Wirkmechanismus

Target of Action

6-Fluoro-pyrazine-2-carbonitrile is a key intermediate in the synthesis of Favipiravir , an antiviral drug. Favipiravir primarily targets viral RNA-dependent RNA polymerase (RdRp) . RdRp plays a crucial role in the replication of RNA viruses, making it a significant target for antiviral drugs.

Mode of Action

As a prodrug, Favipiravir undergoes biotransformation within the body to exert its antiviral effects . It inhibits the RdRp enzyme, thereby disrupting the replication process of the virus .

Biochemical Pathways

The inhibition of RdRp by Favipiravir disrupts the viral replication process, affecting the life cycle of the virus . This disruption prevents the virus from multiplying within the host cells, thereby limiting the spread of the infection.

Result of Action

The result of Favipiravir’s action is the inhibition of viral replication, which limits the spread of the virus within the host . This can lead to a reduction in the severity and duration of viral infections.

Safety and Hazards

While specific safety and hazard information for 6-Fluoro-pyrazine-2-carbonitrile is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Eigenschaften

IUPAC Name |

6-fluoropyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCWXWVPLCJMJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

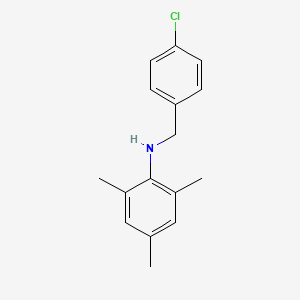

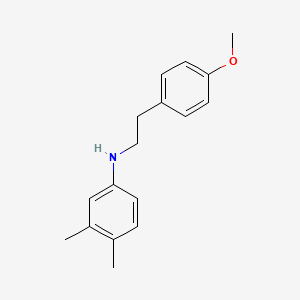

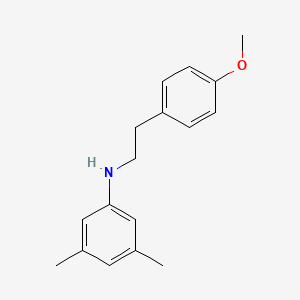

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Pyrrolidinedione, 1-[(2-cyanoethyl)thio]-](/img/structure/B3131643.png)

![N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline](/img/structure/B3131664.png)

![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide](/img/structure/B3131699.png)

![N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B3131712.png)

![N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine](/img/structure/B3131714.png)